CS-003 Free base

Neurokinin receptor Receptor binding Competitive antagonist

CS-003 Free base is a triple tachykinin receptor antagonist with high affinity for NK1, NK2, and NK3 receptors. It provides 46-53% greater cough suppression than selective antagonists in guinea pig models and is effective in severe asthma phenotypes where montelukast fails. Ideal for respiratory research programs requiring integrated neurokinin system modulation with a single compound.

Molecular Formula C34H38Cl2N2O6S
Molecular Weight 673.6 g/mol
CAS No. 191672-52-3
Cat. No. B3182035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-003 Free base
CAS191672-52-3
Molecular FormulaC34H38Cl2N2O6S
Molecular Weight673.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl
InChIInChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1
InChIKeyRWSBBXFLRGQFQP-RKCQUONGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS-003 Free Base (CAS 191672-52-3): Triple Tachykinin NK1/NK2/NK3 Receptor Antagonist for Respiratory Research


CS-003 Free Base (CAS 191672-52-3) is a synthetic small-molecule triple tachykinin receptor antagonist [1]. It exhibits high binding affinity for all three human neurokinin (NK) receptor subtypes, with reported Ki values of 2.3 nM (NK1), 0.54 nM (NK2), and 0.74 nM (NK3) . The compound demonstrates competitive antagonism at each receptor subtype and has been evaluated in both in vitro and in vivo models relevant to respiratory disease research [2].

CS-003 Free Base (CAS 191672-52-3) vs. Selective Neurokinin Antagonists: Why Single-Receptor Blockade Is Not Equivalent to Triple Antagonism


In respiratory research applications involving neurokinin-mediated responses, selective single-receptor antagonists (e.g., NK1-selective or NK2-selective compounds) cannot be considered functionally equivalent substitutes for CS-003 [1]. Multiple neurokinin receptor subtypes (NK1, NK2, and NK3) contribute cooperatively to airway pathophysiology, including bronchoconstriction, neurogenic inflammation, and cough reflex sensitization [2]. Concurrent blockade of all three receptor subtypes is required to achieve the full spectrum of functional antagonism observed with CS-003 in integrated physiological models, as demonstrated by direct comparative studies against selective antagonists [3].

CS-003 Free Base (CAS 191672-52-3): Quantitative Differentiation Evidence Against Selective Neurokinin Receptor Antagonists


Triple-Receptor Affinity Profile vs. Selective Antagonists: Binding Ki Values Across Human NK1, NK2, and NK3 Receptors

CS-003 exhibits high binding affinity for all three human neurokinin receptor subtypes simultaneously, whereas selective comparators (e.g., aprepitant for NK1, saredutant for NK2, osanetant for NK3) lack affinity for the non-target subtypes [1]. The compound binds human NK1, NK2, and NK3 receptors with Ki values of 2.3 nM, 0.54 nM, and 0.74 nM, respectively . This triple-receptor profile is distinct from the receptor selectivity observed in single-subtype antagonists used as research tools [1].

Neurokinin receptor Receptor binding Competitive antagonist

Functional Antagonism in Guinea Pig Respiratory Models: In Vivo ID50 Values for NK1-, NK2-, and NK3-Mediated Responses

CS-003 demonstrates functional in vivo antagonism of all three neurokinin receptor subtypes in guinea pig respiratory models following oral administration [1]. The compound inhibited substance P-induced tracheal vascular hyperpermeability (NK1-mediated), neurokinin A-induced bronchoconstriction (NK2-mediated), and neurokinin B-induced bronchoconstriction (NK3-mediated) with oral ID50 values of 3.6 mg/kg, 1.3 mg/kg, and 0.89 mg/kg, respectively [2]. Selective single-subtype antagonists do not provide this breadth of functional inhibition across NK1, NK2, and NK3 pathways [1].

Bronchoconstriction Neurogenic inflammation In vivo pharmacology

Citric Acid-Induced Cough Inhibition: Direct Comparison of CS-003 vs. Selective NK1, NK2, and NK3 Antagonists

In a direct comparative study using the guinea pig citric acid-induced cough model, CS-003 produced significantly greater cough suppression than any of the selective NK1, NK2, or NK3 antagonists tested individually [1]. CS-003 (10 mg/kg p.o.) reduced cough frequency to a greater extent than the selective NK1 antagonist CP-99994 (10 mg/kg p.o.), the selective NK2 antagonist SR 48968 (10 mg/kg p.o.), and the selective NK3 antagonist SR 142801 (10 mg/kg p.o.) [1]. This head-to-head comparison demonstrates that triple receptor blockade achieves superior antitussive efficacy relative to single-subtype blockade in this model [1].

Antitussive Cough reflex Guinea pig model

Airway Hyperresponsiveness in Asthma Models: CS-003 vs. Montelukast in Severe and Mild Disease Phenotypes

In a comparative study using ovalbumin-sensitized guinea pig asthma models, CS-003 inhibited airway hyperresponsiveness (AHR) to methacholine in both mild and severe disease phenotypes, whereas the leukotriene receptor antagonist montelukast was effective only in the mild model [1]. CS-003 (10 mg/kg p.o.) produced significant inhibition of AHR in the severe model (P < 0.01) where montelukast (10 mg/kg p.o.) failed to achieve statistical significance [1]. In the mild model, both compounds showed comparable inhibition [1].

Airway hyperresponsiveness Asthma model Leukotriene antagonist

Clinical Pharmacodynamic Evidence: Protection Against NKA-Induced Bronchoconstriction in Asthmatic Patients at 1 and 8 Hours Post-Dose

In a randomized, double-blind, placebo-controlled crossover trial in 16 mild asthmatic patients, a single 200 mg oral dose of CS-003 produced significant protection against neurokinin A-induced bronchoconstriction at both 1 hour and 8 hours post-dose [1]. At 1 hour post-dose, 12 of 16 patients (75%) failed to reach PC20 (the provocative concentration causing a 20% fall in FEV1), demonstrating complete protection; at 8 hours post-dose, 5 of 16 patients (31%) remained fully protected [1]. No patient under placebo treatment failed to reach PC20 [1].

Bronchoconstriction Clinical pharmacology Asthma

Competitive Antagonism Confirmed by Schild Analysis: pA2 Values Across NK1, NK2, and NK3 Receptors

Schild analysis confirmed that CS-003 acts as a competitive antagonist at all three neurokinin receptor subtypes, with pA2 values of 8.7 (NK1), 9.4 (NK2), and 9.5 (NK3) measured via substance P-, neurokinin A-, and neurokinin B-induced inositol phosphate formation, respectively [1]. The Schild slope values were not significantly different from unity, consistent with competitive, surmountable antagonism [1].

Schild analysis Competitive antagonism Inositol phosphate

CS-003 Free Base (CAS 191672-52-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Cough Reflex Research Requiring Superior Antitussive Efficacy

For investigators using guinea pig cough models, CS-003 is the preferred compound over selective NK1, NK2, or NK3 antagonists. Direct head-to-head comparison data demonstrate that CS-003 (10 mg/kg p.o.) produces approximately 46–53% greater cough suppression than any single selective antagonist tested at the same dose [1]. This application scenario is supported by the triple-receptor blockade mechanism that simultaneously addresses NK1-, NK2-, and NK3-mediated components of the cough reflex [1].

Severe Asthma Model Research Where Leukotriene Antagonists Show Limited Efficacy

In ovalbumin-induced guinea pig asthma models, CS-003 demonstrates significant inhibition of airway hyperresponsiveness in both mild and severe disease phenotypes, whereas the comparator montelukast shows efficacy only in the mild model [2]. For research programs investigating severe, treatment-resistant asthma pathophysiology, CS-003 provides a research tool capable of modulating the severe phenotype that montelukast cannot address [2].

Integrated Neurokinin Pathway Studies Requiring Single-Compound Triple Blockade

CS-003's high-affinity binding to human NK1 (Ki = 2.3 nM), NK2 (Ki = 0.54 nM), and NK3 (Ki = 0.74 nM) receptors, combined with functional in vivo antagonism of all three pathways (oral ID50 values: 3.6, 1.3, and 0.89 mg/kg for NK1, NK2, and NK3 responses, respectively), makes it the optimal single-compound tool for studies examining integrated neurokinin system contributions [1][2]. This eliminates the experimental complexity of combining multiple selective antagonists with potentially differing pharmacokinetic profiles.

Translational Asthma Research Requiring Human Pharmacodynamic Validation

CS-003 has demonstrated significant protection against NKA-induced bronchoconstriction in mild asthmatic patients (75% of patients fully protected at 1 hour post-200 mg dose) [3]. For translational research programs seeking compounds with both robust preclinical efficacy data and human pharmacodynamic validation, CS-003 offers a bridge between animal models and clinical asthma pathophysiology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS-003 Free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.